molecular formula C5H7NO2 B2758082 1-(Oxazol-4-yl)ethanol CAS No. 1612233-66-5

1-(Oxazol-4-yl)ethanol

Cat. No.: B2758082
CAS No.: 1612233-66-5
M. Wt: 113.116
InChI Key: OWJPEVHMFUFTOE-UHFFFAOYSA-N
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Description

1-(Oxazol-4-yl)ethanol (CAS 1612233-66-5) is a chemical compound that features an ethanol group attached to an oxazole heterocycle. The oxazole ring—a five-membered ring containing both oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry and drug discovery . Oxazole derivatives are found in a wide range of biologically active molecules and natural products, and they are key intermediates in the synthesis of more complex pharmaceutical compounds . Specifically, 4-substituted oxazoles are valuable precursors in organic synthesis. For instance, they can be converted into oxazol-4-ylboronate esters, which are useful reagents in palladium-catalyzed Suzuki cross-coupling reactions to create biaryl structures commonly found in active pharmaceutical ingredients (APIs) . The broader class of oxazole derivatives demonstrates significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, making them a highly researched area in the development of new therapeutic agents . This compound is offered as a high-purity building block to support research and development efforts in organic synthesis, medicinal chemistry, and the creation of novel bioactive molecules. It is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(7)5-2-8-3-6-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJPEVHMFUFTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612233-66-5
Record name 1-(1,3-oxazol-4-yl)ethan-1-ol
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Synthetic Methodologies and Strategies for 1 Oxazol 4 Yl Ethanol and Its Derivatives

Direct Synthetic Routes to 1-(Oxazol-4-yl)ethanol

Direct synthetic strategies aim to construct the this compound molecule through either the formation of the oxazole (B20620) ring with the desired substituent pattern or by direct functionalization of a pre-formed oxazole core at the C4 position.

Cyclization Reactions for Oxazole Ring Formation

The construction of the oxazole ring is a fundamental approach to synthesizing its derivatives. Several classic and modern cyclization methods can be adapted to produce oxazoles with substitution at the 4-position, which is a prerequisite for synthesizing this compound.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.compharmaguideline.com To target a precursor for this compound, one would start with a 2-acylamino ketone bearing the acetyl group at the appropriate position to become the C4-substituent of the oxazole. The subsequent cyclization, typically catalyzed by agents like sulfuric acid or trifluoroacetic anhydride, yields a 4-acetyloxazole, which can then be reduced to the target alcohol. wikipedia.org

Van Leusen Oxazole Synthesis : This reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org A modification of this reaction, known as the one-pot Van Leusen synthesis, allows for the preparation of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide in an ionic liquid. organic-chemistry.orgnih.govmdpi.com By choosing an appropriate halide, a precursor to the 1-hydroxyethyl group can be installed at the C4 position during the ring formation.

Table 1: Comparison of Key Cyclization Reactions for 4-Substituted Oxazoles

Synthesis Name Starting Materials Key Features Potential for this compound Synthesis
Robinson-Gabriel 2-Acylamino ketone Forms oxazole via dehydration. wikipedia.orgsynarchive.com Can generate a 4-acetyloxazole intermediate, requiring a subsequent reduction step.
Van Leusen Aldehyde, TosMIC, Aliphatic Halide One-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgmdpi.com Allows for direct incorporation of a C4-substituent that can be or lead to the 1-hydroxyethyl group.

Introduction of the 1-Hydroxyethyl Moiety at the Oxazole 4-Position

An alternative direct approach involves the functionalization of a pre-existing oxazole ring at the C4 position. This strategy is contingent on the ability to selectively activate the C4 position for nucleophilic attack or cross-coupling reactions. While electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, direct functionalization at C4 can be achieved through metalation. wikipedia.org

Palladium-catalyzed direct C-H arylation has been explored for oxazoles, though often favoring the C2 and C5 positions. beilstein-journals.orgresearchgate.net However, specific directing groups or reaction conditions can influence the regioselectivity. A more reliable method involves a halogen-metal exchange. For instance, a 4-bromooxazole can be treated with an organolithium reagent like n-butyllithium at low temperatures to generate a 4-lithiooxazole intermediate. This potent nucleophile can then react with an electrophile such as acetaldehyde to directly install the 1-hydroxyethyl group at the C4 position. growingscience.com A similar strategy has been successfully applied in the thiazole series, where a 2-bromo-1,3-thiazole derivative was lithiated and subsequently reacted with acetaldehyde to yield the corresponding 1-(thiazol-5-yl)ethanol derivative. growingscience.com

Indirect Synthesis and Precursor-Based Approaches

Indirect methods provide a powerful and often more practical route to this compound by leveraging stable, easily accessible oxazole intermediates. These approaches separate the construction of the heterocyclic core from the installation of the sensitive alcohol functionality.

Approaches via Intermediate Compounds

A common and highly effective indirect strategy employs an oxazole derivative with a functional group at the C4 position that can be chemically transformed into the 1-hydroxyethyl moiety. A prime example of such an intermediate is ethyl oxazole-4-carboxylate. lookchem.commedchemexpress.com This stable ester can be synthesized through various cyclization routes.

The synthesis sequence proceeds as follows:

Grignard Reaction : The ethyl oxazole-4-carboxylate is treated with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr). researchgate.netacs.org This reaction converts the ester into a 4-acetyloxazole intermediate.

Reduction : The resulting ketone, 4-acetyloxazole, is then reduced to the desired secondary alcohol, this compound. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄).

This two-step sequence from a stable carboxylate precursor is a robust and widely applicable method for preparing secondary alcohols on heterocyclic scaffolds.

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently documented, existing methodologies for substituted oxazoles can be adapted.

For instance, a tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov This approach demonstrates the power of combining MCRs with classic cyclization reactions. Similarly, one-pot syntheses of 4,5-disubstituted oxazoles directly from carboxylic acids have been developed, proceeding through in situ activation of the carboxylic acid followed by reaction with an isocyanide derivative. acs.orgnih.gov By carefully selecting the starting carboxylic acid and isocyanide components, it is conceivable to design a one-pot process that yields a 4-substituted oxazole poised for conversion to this compound. For example, using a carboxylic acid that already contains a protected ketone function could lead to the desired precursor in a single step. jsynthchem.com

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest, as chirality is a key factor in the biological activity of many pharmaceutical compounds. Stereoselective synthesis can be achieved either by using chiral catalysts to control the formation of the stereocenter or by employing whole-cell biocatalysts.

The most common approach to chiral this compound is the asymmetric reduction of the precursor ketone, 4-acetyloxazole. This transformation is a classic example of prochiral ketone reduction, a well-studied area in asymmetric synthesis. researchgate.net

Catalytic Asymmetric Reduction : This involves using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., Noyori-type catalysts), in the presence of a hydrogen source. These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol. The asymmetric Guerbet reaction, which couples a secondary alcohol with a primary alcohol using a Ru(II) catalyst, is an example of generating new chiral alcohols with high enantiomeric ratios. liverpool.ac.uk

Biocatalytic Reduction : An increasingly popular "green" alternative is the use of enzymes or whole microorganisms (biocatalysts) to perform the reduction. nih.govnih.gov Many species of yeast, bacteria, and even plants contain oxidoreductase enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity (often >99% e.e.). mdpi.comoup.com For example, various microorganisms and plant tissues have been shown to effectively reduce acetophenone and its derivatives to the corresponding chiral alcohols. researchgate.netoup.com By screening a library of biocatalysts, one can often find an enzyme that produces either the (R)- or (S)-enantiomer of this compound from 4-acetyloxazole.

Table 2: Strategies for Stereoselective Synthesis

Method Reagents/Catalyst Key Advantage Typical Outcome
Catalytic Asymmetric Hydrogenation Chiral metal complexes (e.g., Ru, Rh) + H₂ High turnover, predictable stereochemistry with known catalysts. High enantiomeric excess (e.g., up to 99:1 er). liverpool.ac.uk
Biocatalytic Reduction Whole cells (e.g., Bacillus cereus, plant tissues) or isolated oxidoreductases + co-substrate Extremely high enantioselectivity, mild and environmentally friendly conditions. mdpi.com Excellent conversion and enantiomeric excess (>99% e.e. is common). mdpi.com

Enantioselective Methodologies

Achieving high enantioselectivity in the synthesis of chiral alcohols like this compound is a primary objective in modern organic synthesis. The primary approach involves the asymmetric reduction of a corresponding ketone precursor, 4-acetyloxazole. This transformation can be accomplished using various chiral catalysts and reagents that facilitate the delivery of a hydride to one prochiral face of the ketone, leading to an excess of one enantiomer.

Catalytic enantioselective reduction of ketones is a well-established strategy. nih.gov Chiral oxazaborolidine catalysts, famously developed by Corey, Itsuno, and Bakshi (CBS catalysts), are highly effective for the asymmetric reduction of prochiral ketones using borane reagents. While direct examples for 4-acetyloxazole are not extensively documented in readily available literature, the broad applicability of this method to a wide range of ketones suggests its potential for this specific transformation. The choice of the chiral catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).

Another powerful approach is asymmetric transfer hydrogenation, which typically employs a chiral transition metal catalyst (e.g., Ruthenium, Rhodium, or Iridium) and a hydrogen donor like isopropanol or formic acid. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. For instance, ligands based on chiral diamines or amino alcohols have proven effective in the asymmetric transfer hydrogenation of various aryl and heteroaryl ketones. The application of such systems to 4-acetyloxazole would be a logical extension to produce enantiomerically enriched this compound.

Enzymatic reductions also offer a highly selective and environmentally friendly alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity under mild conditions. Screening a library of KREDs against 4-acetyloxazole could identify a suitable biocatalyst for the desired enantiomer of this compound.

Catalyst/Reagent SystemDescriptionPotential Enantiomeric Excess (ee)
Chiral Oxazaborolidine (CBS) CatalystsCatalytic amounts of a chiral oxazaborolidine with a stoichiometric borane source (e.g., BH₃·THF).Generally high, often >90% ee for suitable substrates.
Asymmetric Transfer HydrogenationChiral transition metal (Ru, Rh, Ir) complexes with a hydrogen donor (e.g., isopropanol).Can achieve very high ee, often >95% for optimized systems.
Ketoreductases (KREDs)Biocatalytic reduction using enzymes.Can provide excellent enantioselectivity, often >99% ee.

Diastereoselective Control in Synthesis

When the oxazole ring or the acetyl group of the precursor contains a pre-existing stereocenter, the synthesis of this compound becomes a matter of diastereoselective control. The goal is to control the formation of one diastereomer over the other.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the oxazole or a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as the reduction of the ketone. After the desired stereocenter is established, the auxiliary can be removed. While specific examples for this compound are scarce, this is a general and powerful strategy in asymmetric synthesis.

Substrate-controlled diastereoselective reductions are also a key strategy. If a chiral center is already present in the molecule, it can influence the direction of attack of the reducing agent on the ketone. The steric and electronic properties of the existing stereocenter can favor the formation of one diastereomer. For instance, if a substituted chiral center exists at the C2 or C5 position of the oxazole ring, it could direct the approach of a hydride reagent to the 4-acetyl group. The level of diastereoselectivity would depend on the nature of the substituent and the reducing agent used.

Furthermore, diastereoselective synthesis can be achieved through cycloaddition reactions that form the oxazole ring itself with the desired stereochemistry at a precursor to the ethanol (B145695) side chain. For example, a diastereoselective [3+2] cycloaddition could be employed to construct a substituted oxazoline with the correct relative stereochemistry, which could then be converted to the target this compound. researchgate.net

MethodPrincipleExpected Outcome
Chiral AuxiliariesA temporary chiral group directs the stereochemical outcome of a reaction.High diastereomeric excess (de).
Substrate-Controlled ReductionAn existing stereocenter in the substrate directs the approach of the reagent.Diastereoselectivity depends on the nature of the substrate and reagent.
Diastereoselective CycloadditionFormation of the heterocyclic ring with controlled stereochemistry.Access to specific diastereomers of oxazoline precursors.

Green Chemistry Approaches in Oxazolyl Ethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.orgnih.gov This technique can be particularly beneficial for the synthesis of the oxazole ring itself, which is a precursor to this compound.

Several methods for oxazole synthesis, such as the Robinson-Gabriel synthesis and the van Leusen reaction, can be adapted to microwave conditions. ijpsonline.com For example, the reaction of an α-haloketone with an amide to form the oxazole ring can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. ijpsonline.com A study by Patil et al. demonstrated the synthesis of isoxazoline derivatives under solvent-free microwave conditions, highlighting the potential for rapid and efficient synthesis of related heterocycles. While a direct microwave-assisted synthesis of this compound from simpler precursors is not prominently reported, the rapid construction of the core oxazole scaffold under microwave irradiation is a significant green improvement. nih.gov

Reaction TypeConventional Method TimeMicrowave-Assisted Time
Oxazole Ring FormationSeveral hoursMinutes
Van Leusen Oxazole SynthesisHours8 minutes

Solvent-Free and Environmentally Benign Protocols

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-phase, reactions can lead to cleaner processes and easier product isolation.

The synthesis of oxazole derivatives can be achieved under solvent-free conditions, often facilitated by microwave irradiation or by grinding the reactants together. For instance, an oxidative, copper-catalyzed, solvent-free annulation has been reported for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen, which serves as a green oxidant. organic-chemistry.org While this specific example does not yield a 4-ethanol substituted oxazole, it demonstrates the feasibility of solvent-free oxazole synthesis.

The use of environmentally benign solvents, such as water or ionic liquids, is another green approach. While the synthesis of the oxazole ring itself might be challenging in water due to the instability of some intermediates, the reduction of the 4-acetyloxazole precursor to this compound could potentially be carried out in greener solvent systems, especially with the use of biocatalysts like ketoreductases which operate in aqueous media.

Furthermore, the development of catalytic methods, as discussed in the enantioselective synthesis section, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reagents.

Green ApproachBenefit
Solvent-Free SynthesisReduces solvent waste, simplifies purification.
Use of Benign Solvents (e.g., water)Reduces environmental impact and safety hazards.
Catalytic MethodsMinimizes waste by using small amounts of catalysts.
Use of Molecular Oxygen as OxidantAvoids toxic and hazardous oxidizing agents.

Advanced Spectroscopic and Structural Elucidation of 1 Oxazol 4 Yl Ethanol Compounds

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of 1-(Oxazol-4-yl)ethanol would exhibit characteristic absorption bands corresponding to its alcohol and oxazole (B20620) functionalities.

Key expected absorption bands include:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the alcohol.

C-H Stretch (Aromatic/Heteroaromatic): Absorptions typically appear just above 3000 cm⁻¹, corresponding to the C-H bonds on the oxazole ring.

C-H Stretch (Aliphatic): Absorptions appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the ethanol (B145695) side chain.

Oxazole Ring Vibrations (C=C and C=N stretching): A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic oxazole ring.

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region, indicative of the carbon-oxygen single bond of the secondary alcohol.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol O-HStretching, H-bonded3500 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
Oxazole RingC=N and C=C Stretching1600 - 1400Medium-Strong
Alcohol C-OStretching1260 - 1050Strong

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a compound's structure. For this compound, Raman spectroscopy would be instrumental in confirming the presence and structural arrangement of its key functional groups: the oxazole ring and the ethanol side chain.

The Raman spectrum of this compound is expected to be a composite of the vibrational modes of the oxazole heterocycle and the ethanol substituent. The oxazole ring should produce a series of characteristic bands corresponding to C=C, C=N, and C-O-C stretching and ring deformation ("breathing") modes. The ethanol side chain would contribute distinct signals from C-C and C-O stretching, C-H bending, and a characteristic, often broad, O-H stretching vibration. libretexts.org

Key predicted Raman shifts can be inferred from analyses of ethanol and various oxazole derivatives. researchgate.netphysicsopenlab.orgacs.org The C-C-O symmetric stretch from the ethanol moiety is anticipated to produce a strong band, while the aromatic ring vibrations will confirm the integrity of the heterocyclic core.

Table 1. Predicted Characteristic Raman Shifts for this compound
Predicted Raman Shift (cm⁻¹)AssignmentOriginating Moiety
~3200-3400 (broad)ν(O-H) StretchEthanol
~2880-2970ν(C-H) Stretch (aliphatic)Ethanol
~1610-1650ν(C=N) StretchOxazole Ring
~1490-1550ν(C=C) Stretch / Ring DeformationOxazole Ring
~1455δ(CH₃) Asymmetric DeformationEthanol
~1040-1090ν(C-O) StretchEthanol
~880ν(C-C) Symmetric StretchEthanol
~950-1050Ring Breathing ModeOxazole Ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Various MS methods can be applied to characterize this compound.

Electrospray ionization is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination. wikipedia.orgnih.gov For this compound (C₅H₇NO₂), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 114.0555.

When coupled with tandem mass spectrometry (MS/MS), the fragmentation of this precursor ion can be studied. nih.govrsc.org A primary and highly characteristic fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (18.01 Da). Other potential fragmentations would involve cleavage of the side chain or opening of the oxazole ring.

Table 2. Predicted ESI-MS and MS/MS Fragments for this compound
m/z (Calculated)Ion FormulaDescription
114.0555[C₅H₈NO₂]⁺Protonated Molecular Ion [M+H]⁺
96.0449[C₅H₆NO]⁺Fragment from neutral loss of H₂O from [M+H]⁺
69.0238[C₄H₃N]⁺•Fragment from cleavage of the C-C bond between the ring and side chain, with charge retention on the oxazole-containing fragment after rearrangement
45.0335[C₂H₅O]⁺Fragment from cleavage of the C-C bond between the ring and side chain, with charge retention on the ethanol side chain

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org It is well-suited for volatile and thermally stable compounds like this compound. The mass spectrometer typically uses Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. nih.gov

The molecular ion peak ([M]⁺• at m/z 113.0477) for a secondary alcohol may be weak or absent. whitman.eduyoutube.com The fragmentation pattern would be dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would lead to two primary alpha-cleavage pathways: the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation containing the oxazole ring, or the loss of the oxazol-4-yl radical to form a fragment from the ethanol side chain. The former is typically a highly favored and diagnostically significant pathway. Other key fragments would arise from the loss of water and fragmentation of the oxazole ring itself. clockss.org

Table 3. Predicted Key EI Fragments in GC-MS Analysis of this compound
m/z (Calculated)Ion FormulaDescription
113.0477[C₅H₇NO₂]⁺•Molecular Ion [M]⁺• (likely low intensity)
98.0242[C₄H₄NO₂]⁺Fragment from α-cleavage, loss of •CH₃
95.0398[C₅H₅NO]⁺•Fragment from loss of H₂O
69.0238[C₃H₃NO]⁺•Oxazole ring fragment
45.0335[C₂H₅O]⁺Fragment from α-cleavage, loss of •C₄H₂NO radical

Liquid chromatography-mass spectrometry is a powerful technique that separates compounds in a liquid mobile phase before their introduction into the mass spectrometer. preprints.org This method is particularly useful for analyzing compounds in complex matrices or for those that are not sufficiently volatile or stable for GC-MS. For this compound, reverse-phase LC could be used for separation, coupled with an ESI source for ionization. The resulting mass spectrum and fragmentation patterns upon MS/MS analysis would be identical to those described in the ESI-MS section, providing both molecular weight confirmation and structural data. The primary advantage of LC-MS would be its ability to isolate the compound from a reaction mixture or biological sample prior to analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. uol.de This technique provides unambiguous data on bond lengths, bond angles, torsion angles, and stereochemistry.

To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, analysis of a closely related structure, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol, can serve as an excellent proxy to illustrate the type of data that would be obtained. mdpi.com

A successful crystallographic analysis of this compound would yield a detailed structural model. Key insights would include the planarity of the oxazole ring, the precise bond lengths and angles of both the ring and the ethanol side chain, and the preferred conformation (torsion angles) of the side chain relative to the ring. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice and identify significant intermolecular interactions, most notably the hydrogen bonds formed by the hydroxyl group, which would dictate the supramolecular architecture.

Table 4. Illustrative Single-Crystal X-ray Diffraction Data (Based on Analog Compound 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol mdpi.com)
ParameterValue
Chemical FormulaC₁₁H₁₃N₃O (Analog)
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.088(5)
b (Å)8.196(2)
c (Å)12.235(3)
β (°)110.73(3)
Volume (ų)2165.0(9)
Z (molecules/unit cell)8
Key Structural FeatureIntermolecular hydrogen bonding via the ethanol -OH group

Note: This data is for an analogous compound and is presented to demonstrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Investigations of 1 Oxazol 4 Yl Ethanol

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical compounds. For 1-(Oxazol-4-yl)ethanol, methods such as Density Functional Theory (DFT) are instrumental in elucidating its electronic structure and predicting how it will behave in chemical reactions.

DFT calculations can determine various molecular properties that are key to understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher chemical reactivity. For instance, in a theoretical study on an oxazole (B20620) derivative, a low HOMO-LUMO energy gap was found to be indicative of the molecule's reactive nature irjweb.com.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the electron density distribution around the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions.

Table 1: Theoretical Reactivity Descriptors for this compound (Hypothetical Data)

ParameterCalculated ValueImplication
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity.
Ionization Potential7.0 eVEnergy required to remove an electron.
Electron Affinity0.8 eVEnergy released when an electron is added.
Electronegativity (χ)3.85A measure of the ability to attract electrons.
Hardness (η)2.65Resistance to change in electron distribution.
Softness (S)0.19Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)2.80A measure of electrophilic character.

Reaction Mechanism Prediction through Computational Methods

Computational methods are invaluable for predicting the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating transition states and intermediates, and calculating their relative energies.

For example, in the synthesis of substituted oxazoles, DFT calculations have been used to elucidate the mechanisms of cyclization reactions. These studies can reveal the step-by-step process of bond formation and breaking, providing a detailed understanding of the reaction dynamics zsmu.edu.ua. Such computational investigations can guide the optimization of reaction conditions to improve yields and selectivity.

Transition State Analysis

The analysis of transition states is a cornerstone of understanding reaction mechanisms and predicting selectivity. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.

Computational software can be used to locate and characterize transition state structures. Vibrational frequency analysis is then performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy of the transition state relative to the reactants provides the activation energy, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism and the expected product selectivity can be predicted zsmu.edu.ua.

Computational Screening and Design

Computational screening and design are powerful strategies for discovering new molecules with desired properties. Starting from the core structure of this compound, new derivatives can be designed and their properties evaluated in silico before undertaking costly and time-consuming laboratory synthesis.

Ligand Design and Optimization

The structure of this compound can serve as a scaffold for the design of new ligands with specific biological targets in mind. By computationally adding or modifying functional groups on the parent molecule, a virtual library of derivatives can be created.

These derivatives can then be screened for properties such as improved binding affinity to a target protein, better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and lower toxicity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed molecules with their predicted biological activity, guiding the optimization process nih.gov.

Table 2: In Silico Designed Derivatives of this compound and their Predicted Properties (Hypothetical Data)

Derivative IDModification on Oxazole RingPredicted Binding Affinity (kcal/mol)Predicted Lipinski's Rule of Five Compliance
D-0012-methyl-7.2Yes
D-0022-phenyl-8.5Yes
D-0035-chloro-7.8Yes
D-0045-bromo-8.1Yes
D-005N-alkylation of oxazole-6.9Yes

In silico Prediction of Biological Target Interactions

Molecular docking is a widely used computational technique to predict how a ligand, such as a derivative of this compound, binds to the active site of a biological target, typically a protein or enzyme nih.govnih.govresearchgate.netmendeley.com. The process involves predicting the preferred orientation of the ligand within the binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score.

By docking a library of designed compounds into the active site of a target protein, researchers can identify promising candidates for further investigation. The docking results provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for understanding the molecular basis of the ligand's activity and for guiding further optimization.

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the complex.

Chemical Reactivity and Mechanistic Studies of 1 Oxazol 4 Yl Ethanol Derivatives

Reactions of the Hydroxymethyl Functional Group

The secondary alcohol group, -CH(OH)CH3, is the primary site for many common organic reactions, including oxidation, nucleophilic substitution, and derivatization to form esters and ethers.

The oxidation of alcohols is a fundamental transformation in organic synthesis. For 1-(Oxazol-4-yl)ethanol, a secondary alcohol, oxidation leads to the formation of the corresponding ketone. While the user prompt mentions aldehydes or carboxylic acids, these are typically products from the oxidation of primary alcohols. youtube.comlibretexts.org

The oxidation of a primary alcohol involves the removal of two hydrogen atoms, initially forming an aldehyde. youtube.com If a strong oxidizing agent is used in the presence of water, the aldehyde can be further oxidized to a carboxylic acid. youtube.comlibretexts.org In contrast, the oxidation of the secondary alcohol this compound involves the removal of the hydroxyl proton and the proton from the adjacent carbon, directly yielding a ketone, 1-(Oxazol-4-yl)ethanone. This process cannot proceed further to a carboxylic acid without breaking carbon-carbon bonds. youtube.com

A variety of reagents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective systems. libretexts.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidizing Agent Typical Conditions Notes
Chromic Acid (H₂CrO₄) Generated in situ from Na₂Cr₂O₇ or K₂Cr₂O₇ and H₂SO₄ Strong oxidant, harsh acidic conditions.
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) solvent Milder reagent, stops oxidation of primary alcohols at the aldehyde stage. libretexts.org
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) solvent Offers high yields and mild, non-acidic conditions. libretexts.org

The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. libretexts.org A common strategy is to protonate the alcohol under acidic conditions, which converts the leaving group to a water molecule (H₂O), a much more stable species. libretexts.org

The reaction of this compound with hydrogen halides (HX) illustrates this process. The mechanism can proceed via an Sₙ1 or Sₙ2 pathway. For a secondary alcohol like this, which is adjacent to an aromatic ring system, an Sₙ1 mechanism involving a carbocation intermediate is plausible. libretexts.org

Reaction Steps (Sₙ1 Mechanism):

Protonation: The hydroxyl oxygen is protonated by the acid to form a good leaving group (water).

Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a secondary carbocation. This carbocation is stabilized by the adjacent oxazole (B20620) ring.

Nucleophilic Attack: A halide ion (X⁻) acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org

Alternatively, the hydroxyl group can be converted to other good leaving groups, such as a tosylate, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Esterification: this compound can react with carboxylic acids or their derivatives to form esters. The Fischer esterification is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use the alcohol in large excess or to remove the water that is formed during the reaction. masterorganicchemistry.com

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. A series of proton transfer and elimination steps follows, ultimately leading to the expulsion of a water molecule and the formation of the ester. masterorganicchemistry.com

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves two main steps:

Deprotonation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.

Reactions Involving the Oxazole Ring System

The oxazole ring is an aromatic heterocycle with specific reactivity patterns influenced by the heteroatoms and any substituents.

The oxazole ring is considered an electron-deficient aromatic system, which generally deactivates it towards electrophilic aromatic substitution. wikipedia.orgpharmaguideline.com When such reactions do occur, they typically take place at the C5 position. The presence of an electron-donating group is often required to facilitate the reaction. wikipedia.orgtandfonline.com The 1-hydroxyethyl group at the C4 position is a weakly activating, ortho-, para-directing group, which would further favor substitution at the C5 position.

Nucleophilic aromatic substitution on the oxazole ring is uncommon and generally requires the presence of a good leaving group, such as a halogen, at an electron-deficient position. pharmaguideline.comtandfonline.com The most electron-deficient carbon in the oxazole ring is C2, making it the most likely site for nucleophilic attack if a suitable leaving group is present. wikipedia.orgpharmaguideline.com In most cases, however, strong nucleophiles tend to cause ring cleavage rather than substitution. pharmaguideline.com

Table 2: General Reactivity of the Oxazole Ring

Reaction Type Position of Attack Reactivity Notes
Electrophilic Substitution C5 Low (requires activating groups) The ring is electron-deficient. wikipedia.orgtandfonline.com
Nucleophilic Substitution C2 Low (requires a leaving group) Ring cleavage is a common side reaction. pharmaguideline.com

Oxazoles are well-known for their ability to participate as dienes in Diels-Alder reactions, which are [4+2] cycloadditions. wikipedia.orgwikipedia.org This reactivity is a key feature of the oxazole ring and provides a powerful synthetic route to highly substituted pyridine and furan derivatives. researchgate.net The oxazole acts as an electron-deficient diene, and its reaction is facilitated by electron-withdrawing groups on the oxazole ring or the use of electron-rich dienophiles. clockss.orgresearchgate.net

The reaction proceeds through an initial cycloaddition to form a bicyclic intermediate containing an oxygen bridge. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, typically with the loss of a small molecule, to yield a new aromatic ring. For example, reaction with an alkene followed by elimination can lead to the formation of a pyridine ring, a transformation utilized in the synthesis of Vitamin B6. wikipedia.org

The presence of the 1-hydroxyethyl substituent at the C4 position can influence the regioselectivity of the cycloaddition, directing the dienophile to a specific orientation relative to the substituents on the oxazole ring. Furthermore, activation of the oxazole nitrogen with a Lewis or Brønsted acid can facilitate the reaction by lowering the energy of the diene's LUMO, making it more reactive towards the dienophile's HOMO. researchgate.netnih.gov

Ring-Opening and Ring-Closing Reactions

The oxazole ring is a stable aromatic heterocycle, yet it can participate in a variety of reactions that involve either the cleavage of the ring (ring-opening) or its participation in the formation of new cyclic structures (ring-closing/cycloaddition).

The stability of the oxazole ring can be compromised by certain substituents. For instance, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that these compounds are unstable towards hydrolytic ring-opening and decarboxylation nih.gov. The introduction of a hydroxyl group at the C5 position can lead to equilibration with the keto tautomer, which may facilitate subsequent decomposition pathways nih.gov.

Ring-opening of the oxazole core can be induced under various conditions:

Nucleophilic Attack : Strong nucleophiles can attack the oxazole ring, leading to its cleavage. For example, in the presence of ammonia or formamide, oxazoles can be converted into imidazoles through a ring-cleavage mechanism pharmaguideline.com. Generally, nucleophilic attacks on the oxazole ring often result in ring splitting rather than simple substitution pharmaguideline.com.

Reductive Cleavage : Reduction of the oxazole ring, for instance with nickel and aluminum alloy in aqueous potassium hydroxide, can afford ring-opening to yield open-chain products tandfonline.comsemanticscholar.org.

Oxidative Cleavage : Oxidizing agents such as cold potassium permanganate or ozone can open the oxazole ring pharmaguideline.com. Oxidation tends to occur first at the C-4 position, often leading to the cleavage of the C-C bond tandfonline.comsemanticscholar.org.

Conversely, the oxazole moiety can act as a diene component in cycloaddition reactions, which represent a form of ring transformation. The Diels-Alder reaction is a notable example, where oxazoles react with olefinic or acetylenic dienophiles to produce pyridine or furan derivatives, respectively pharmaguideline.comtandfonline.comsemanticscholar.org. The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions pharmaguideline.com.

Catalytic Transformations of this compound Derivatives

Catalysis offers a powerful tool for the functionalization of this compound and its derivatives, enabling the formation of complex molecules under mild conditions. Both metal-based and organic catalysts have been employed in reactions involving the oxazole core.

Transition-metal catalysis is pivotal for the synthesis and functionalization of oxazoles. Cross-coupling reactions, in particular, allow for the formation of C-C bonds at specific positions on the oxazole ring.

A key strategy for the functionalization at the C4-position involves the preparation of oxazol-4-ylboronates from the corresponding 4-bromo or 4-triflyloxyoxazoles researchgate.net. These boronates are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions with various aryl halides, yielding oxazole-containing biaryl compounds in moderate to good yields researchgate.net. This methodology provides a direct route to elaborate the structure at the carbon atom bearing the ethanol (B145695) substituent.

Other transition metals are also active in promoting transformations relevant to the oxazole core. Gold-catalyzed annulation reactions have been developed for the synthesis of oxazole derivatives researchgate.net. Furthermore, copper has been used as a catalyst for aerobic oxidative dehydrogenative annulation to prepare trisubstituted oxazoles researchgate.net. While these examples relate to the synthesis of the ring itself, the principles of metal-catalyzed C-H functionalization and coupling are broadly applicable to pre-existing oxazole derivatives.

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling of Oxazol-4-ylboronates This table is illustrative and based on findings for related oxazol-4-ylboronates.

Aryl Halide Partner Catalyst Product Yield (%) Reference
Iodobenzene Pd(PPh₃)₄ 4-Phenyl-oxazole derivative Good researchgate.net
2-Bromopyridine Pd(PPh₃)₄ 4-(Pyridin-2-yl)-oxazole derivative Moderate-Good researchgate.net
2-Bromothiazole Pd(PPh₃)₄ 4-(Thiazol-2-yl)-oxazole derivative Moderate researchgate.net

Organocatalysis provides an alternative to metal-based systems, often with advantages in terms of cost and toxicity. While specific organocatalytic reactions on this compound are not extensively documented, related transformations highlight the potential of this approach.

Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTSA), have been used as bifunctional catalysts in one-pot tandem reactions to synthesize substituted oxazoles from propargylic alcohols and amides researchgate.net. This propargylation/cycloisomerization process demonstrates how an organic acid can effectively catalyze the formation of the oxazole ring system researchgate.net. Such catalytic principles could be adapted for reactions involving the side chain of this compound or for modifying the oxazole ring itself under metal-free conditions.

Applications and Functionalization of 1 Oxazol 4 Yl Ethanol and Its Derivatives

Asymmetric Catalysis

The primary application of chiral 1-(oxazol-4-yl)ethanol in asymmetric catalysis lies in its use as a precursor for the synthesis of chiral oxazoline ligands. These ligands are a cornerstone of asymmetric synthesis due to their modular nature, accessibility, and the high levels of stereocontrol they impart in a wide range of metal-catalyzed reactions. researchgate.netbldpharm.com The stereocenter, typically adjacent to the coordinating nitrogen atom of the oxazoline ring, exerts a significant influence on the stereochemical outcome of the reaction. bldpharm.com

Development of Chiral Oxazoline Ligands

Chiral oxazoline ligands are readily synthesized from chiral amino alcohols, such as those derived from this compound. researchgate.netbldpharm.com The synthesis generally involves the reaction of a derivative of the oxazole (B20620), such as a nitrile or an acid chloride, with a chiral amino alcohol. The resulting intermediate then undergoes cyclization to form the oxazoline ring. researchgate.net This modular synthesis allows for the creation of a diverse library of ligands with varying steric and electronic properties by modifying the substituents on both the oxazole and the chiral backbone.

A common synthetic route to a class of widely used phosphinoaryl oxazoline (PHOX) ligands, for example, involves the conversion of a phosphinoaryl nitrile with a chiral amino alcohol in the presence of a Lewis acid like zinc chloride. researchgate.net By analogy, a 4-cyanooxazole could be reacted with a chiral amino alcohol derived from this compound to generate a new class of oxazolyl-oxazoline ligands.

Table 1: Representative Chiral Oxazoline Ligand Scaffolds

Ligand Type General Structure Key Features
PHOX (Phosphinooxazoline) Aryl-phosphine linked to a chiral oxazoline Bidentate P,N-ligand; highly successful in a variety of enantioselective transformations.
BOX (Bis(oxazoline)) Two chiral oxazoline rings linked by a backbone C2-symmetric; widely used in Lewis acid catalysis.
PyOX (Pyridine-oxazoline) Pyridine ring linked to a chiral oxazoline Bidentate N,N-ligand; unique electronic and steric properties. scilit.com

Applications in Enantioselective Carbon-Carbon Bond Forming Reactions

Ligands derived from chiral oxazolines are extensively used in a multitude of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.netnih.gov The metal complexes of these ligands create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

One of the most significant applications is in the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. Chiral phosphinooxazoline (PHOX) ligands have demonstrated high efficacy in this reaction, affording products with excellent enantioselectivities. researchgate.net For instance, the reaction of a racemic allylic acetate with a soft nucleophile like dimethyl malonate in the presence of a palladium catalyst and a chiral PHOX ligand can yield the corresponding alkylated product in high enantiomeric excess.

Another key application is in the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. Copper- and rhodium-catalyzed systems employing chiral oxazoline-based ligands have been successfully utilized for this purpose. These reactions are crucial for the stereoselective formation of new carbon-carbon bonds at the β-position of the carbonyl compound.

Table 2: Examples of Enantioselective C-C Bond Forming Reactions with Chiral Oxazoline Ligands

Reaction Type Catalyst/Ligand System Substrate Example Product Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation [Pd(allyl)Cl]₂ / PHOX 1,3-Diphenylallyl acetate Alkylated product Up to 99%
Enantioselective Michael Addition Cu(I) / BOX Cyclohexenone 3-Substituted cyclohexanone Up to 98%
Asymmetric Aldol Reaction Sn(OTf)₂ / BOX Benzaldehyde and an enolsilane β-Hydroxy ketone Up to 98%

Applications in Enantioselective Redox Reactions (Oxidations, Reductions)

Chiral oxazoline ligands are also instrumental in enantioselective reduction and oxidation reactions. In particular, the asymmetric hydrosilylation of ketones has been extensively studied. researchgate.netrsc.org Iridium and iron complexes with chiral oxazoline-containing ligands have proven to be effective catalysts for the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. researchgate.netrsc.org The process involves the addition of a hydrosilane across the carbonyl double bond, followed by hydrolysis to yield the alcohol.

For example, iridium(I) complexes of chiral oxazolylferrocene-phosphine hybrid ligands have been shown to catalyze the hydrosilylation of various ketones, affording the corresponding secondary alcohols with up to 96% ee. rsc.org

While less common, applications in asymmetric oxidations also exist. Chiral oxazoline-metal complexes have been employed in reactions such as the asymmetric epoxidation of olefins and the oxidation of sulfides to chiral sulfoxides.

Table 3: Enantioselective Hydrosilylation of Ketones with Chiral Oxazoline Ligands

Ketone Substrate Catalyst/Ligand System Hydrosilane Product Alcohol Enantiomeric Excess (ee)
Acetophenone [Ir(COD)Cl]₂ / DIPOF Diphenylsilane 1-Phenylethanol Up to 96% rsc.org
1-Tetralone Fe(OAc)₂ / bipybox Phenylsilane 1-Tetralol Up to 95% researchgate.net
Propiophenone [Ir(COD)Cl]₂ / DIPOF Diphenylsilane 1-Phenyl-1-propanol Up to 94% rsc.org

Other Enantioselective Transformations

The utility of chiral oxazoline ligands extends to a variety of other important enantioselective transformations.

Cyclopropanation: Copper(I) complexes of chiral pyridinyl-oxazoline and bis(oxazoline) ligands are effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. researchgate.net These reactions provide a direct route to enantiomerically enriched cyclopropanes, which are valuable building blocks in organic synthesis. nih.gov

Aziridination: Similar copper(I)-oxazoline catalyst systems can be used for the asymmetric aziridination of olefins. researchgate.net This reaction allows for the direct introduction of a nitrogen atom to a carbon-carbon double bond, forming chiral aziridines, which are important precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.

Hydrosilylation of Olefins: Asymmetric hydrosilylation is not limited to ketones. Chiral oxazoline-ligated palladium and platinum complexes can catalyze the enantioselective hydrosilylation of olefins, leading to the formation of chiral organosilanes.

Medicinal Chemistry Research (Pre-clinical and Mechanistic Focus)

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. tandfonline.comnih.gov These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For oxazole derivatives, SAR studies have revealed that the nature and position of substituents on the oxazole ring and its appended groups significantly influence their pharmacological properties. tandfonline.comresearchgate.netnih.gov

For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its biological activity. Key areas for modification would include:

The Oxazole Ring: Introduction of substituents at the 2- and 5-positions of the oxazole ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to a target protein.

The Ethanol (B145695) Side Chain: The hydroxyl group can be a key hydrogen bond donor or acceptor. Esterification, etherification, or replacement of the hydroxyl group with other functionalities like amines or halogens can have a profound impact on activity. The methyl group can also be replaced with larger alkyl or aryl groups to probe steric interactions in the binding pocket.

Stereochemistry: The stereochemistry of the chiral center at the 1-position of the ethanol side chain is often critical for biological activity. One enantiomer may exhibit significantly higher potency than the other, highlighting the importance of stereoselective synthesis.

Table 4: Hypothetical SAR Study of this compound Derivatives

R¹ (on Oxazole C2) R² (on Oxazole C5) R³ (on Ethanol -OH) R⁴ (on Ethanol -CH₃) Potential Impact on Activity
H H H CH₃ Baseline Compound
Phenyl H H CH₃ Increased lipophilicity, potential for π-stacking interactions.
H Cl H CH₃ Altered electronic properties, potential for halogen bonding.
H H Acetyl CH₃ Masking of H-bond donor, potential prodrug.
H H H Ethyl Probing for additional steric pockets in the binding site.

For instance, in a series of 1,2,4-oxadiazole-based antibacterial agents, it was found that a hydrogen-bond donor on an appended aromatic ring was crucial for activity, while the nature of another part of the molecule could be varied to fine-tune potency. nih.gov Similar principles would apply to SAR studies of this compound derivatives, where systematic structural modifications would be correlated with changes in biological activity to identify the key pharmacophoric features and develop more potent and selective therapeutic candidates.

Enzyme Inhibition Studies

Derivatives of oxazole, isoxazole, and oxadiazole, which share structural similarities with this compound, have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases.

Acetylcholinesterase and Butyrylcholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. syrris.jpresearchgate.net A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their inhibitory activities against these enzymes. Notably, some of these compounds exhibited potent and selective inhibition of BuChE. For instance, compound 6n, a 1,2,4-oxadiazole derivative, demonstrated an IC50 value of 5.07 µM for BuChE with a selectivity index greater than 19.72 over AChE. syrris.jpgoogle.com Another study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives of cinnamic acid also revealed inhibitory activity against human acetylcholinesterase (hAChE), with IC50 values ranging from 9 to 246 µM. researchgate.net

Interactive Data Table: Cholinesterase Inhibition by Oxazole Derivatives

Compound ClassEnzymeIC50 (µM)SelectivityReference
1,2,4-Oxadiazole (e.g., 6n)BuChE5.07>19.72 (over AChE) syrris.jpgoogle.com
1,2,4-Oxadiazole (general)BuChE5.07 - 81.16High for some compounds google.com
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-oneshAChE9 - 246Not specified researchgate.net

InhA Inhibition:

Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and shown to inhibit MTB InhA. nih.govresearchgate.net One of the most promising compounds, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, exhibited an IC50 of 5.12 ± 0.44 μM against MTB InhA and a minimum inhibitory concentration (MIC) of 17.11 μM against drug-sensitive MTB. nih.govresearchgate.net

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. nih.gov Novel oxadiazole derivatives have been synthesized and evaluated as potent inhibitors of α-glucosidase. nih.gov One study reported an aryl derivative of oxadiazole exhibiting strong inhibitory activity with 92.16% inhibition and an IC50 value of 13.09 ± 0.06 µg/ml. nih.gov

Carbonic Anhydrase Inhibition:

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. jocpr.com Substituted pyrazol-4-yl-diazene derivatives have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms (hCA I and II), with Ki values in the nanomolar range (1.06 ± 0.16 to 9.83 ± 0.74 nM for hCA I and 0.68 ± 0.12 to 7.16 ± 1.14 nM for hCA II). jocpr.com

Receptor Binding Affinity Investigations

While specific receptor binding affinity studies for this compound are not extensively documented, related heterocyclic compounds have shown affinity for various receptors. For example, quisqualic acid, a naturally occurring compound containing a 1,2,4-oxadiazole ring, exhibits affinity for metabotropic glutamate receptors, which are targets for neurological disorders. mdpi.com Furthermore, certain 1,2,4-oxadiazole derivatives have shown affinity for σ1, σ2, orexin, kappa opioid (KOR), and estradiol (ER) receptors. mdpi.com These findings suggest that the oxazole scaffold can be a valuable component in the design of ligands for a range of receptors.

Exploration of Antimicrobial, Antiviral, Anti-inflammatory, and Anticancer Activities (Mechanistic Aspects)

The oxazole moiety is a key pharmacophore in a wide array of biologically active compounds.

Antimicrobial Activity:

Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial activity. The proposed mechanism of action for some of these compounds involves the inhibition of lipoteichoic acid (LTA) synthesis, which is crucial for the integrity of the bacterial cell wall in Gram-positive bacteria. orientjchem.org Other studies suggest that the antimicrobial effect of certain oxadiazole derivatives may be related to the inhibition of sterol 14α-demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis. orientjchem.org For some 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, the antibacterial mechanism is believed to involve damaging the cell membranes of phytopathogenic bacteria, leading to the leakage of intracellular components. wikipedia.org

Antiviral Activity:

The antiviral properties of oxadiazole derivatives have also been explored. Some 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit the replication of viruses like SARS-CoV-2. nih.gov The mechanism of action for many antiviral drugs involves targeting viral enzymes or interfering with the host cell pathways that are necessary for viral replication. nih.gov For instance, some antiviral agents work by inhibiting viral RNA polymerases. nih.gov

Anti-inflammatory Activity:

Oxazole and its derivatives have shown promising anti-inflammatory properties. The mechanism of action for some of these compounds is believed to be through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. orientjchem.org A study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone demonstrated anti-inflammatory effects in a carrageenan-induced rat paw edema model, where they reduced paw edema and levels of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α).

Anticancer Activity:

The anticancer potential of oxazole derivatives is well-documented, with various mechanisms of action identified. google.comnih.gov These compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov Some of the molecular targets of oxazole derivatives in cancer therapy include STAT3, G-quadruplexes, tubulin, DNA topoisomerases, and protein kinases. google.com For example, certain 1,3,4-oxadiazole derivatives act as histone deacetylase (HDAC) inhibitors, which can lead to cancer cell death. nih.gov Another study on a 1,2,4-oxadiazole derivative showed that it induced necrosis in melanoma cells and polarized macrophages to an anti-tumoral M1 phenotype. researchgate.net

Investigation in Animal Models (Focus on Efficacy and Mechanism of Action)

While extensive in vivo data for this compound is limited, studies on related oxazole derivatives have provided insights into their efficacy in animal models. In a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, the most potent hAChE inhibitor was evaluated for its cognitive-enhancing effects in a mouse model. The compound significantly improved cognitive impairment in a modified Y-maze test and an Object Recognition Test, suggesting its potential for treating cognitive disorders. Another investigation using a carrageenan-induced rat paw edema model demonstrated the anti-inflammatory efficacy of novel oxazole derivatives, which were able to reduce paw swelling and inflammatory markers. orientjchem.org

Role as Key Scaffolds and Intermediates in Drug Discovery

The oxadiazole nucleus is considered a highly versatile scaffold in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester groups. This allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates. The oxadiazole ring is a common feature in a variety of pharmacologically active compounds, including those with antitubercular, antimalarial, anti-inflammatory, anti-HIV, antibacterial, and anticancer activities. The synthesis of complex molecules often involves the use of key intermediates, and compounds like this compound can serve as valuable building blocks in multi-step synthetic routes to access a diverse range of bioactive molecules. nih.govorientjchem.org

Materials Science and Polymer Chemistry

Use as Monomers in Polymer Synthesis

While specific studies on the use of this compound as a monomer are not widely reported, the polymerization of related vinyl-functionalized oxazolone monomers has been described. google.com For instance, 2-vinyl-4,4-dimethyl-5-oxazolone (VDMO) can be polymerized via living free radical polymerization to create well-defined polymers. google.com The resulting poly(oxazolone)s can be further modified to conjugate with active agents, highlighting the potential of oxazole-containing polymers in biomedical applications. google.com The presence of a hydroxyl group in this compound suggests its potential use as a monomer in condensation polymerization or as an initiator in ring-opening polymerization, although further research is needed to explore these possibilities.

Incorporation into Advanced Functional Materials

The structural characteristics of this compound make it a promising candidate for designing ligands used in advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are porous crystalline polymers constructed from metal ions or clusters linked by organic ligands. wikipedia.org The versatility of this compound lies in its bifunctional nature; the hydroxyl group can be modified to introduce other coordinating groups, while the nitrogen atom in the oxazole ring can directly coordinate with metal centers.

Derivatives of this compound can be engineered into ligands for creating coordination polymers with specific topologies and properties. For instance, adamantane-based ligands featuring azole and carboxylate groups have been successfully used to synthesize 1D and 2D coordination polymers with copper(II) and nickel(II). mdpi.com Similarly, modifying this compound to incorporate a carboxylic acid function would yield an angle-shaped bifunctional ligand, suitable for constructing novel MOF architectures. mdpi.com These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and tunable porosity. wikipedia.org The synthesis of such materials can often be achieved under mild or even solvent-free conditions, enhancing their practical applicability. wikipedia.org

Development of Optoelectronic Materials (e.g., Fluorescent Probes)

Oxazole derivatives are recognized as a significant class of luminophores with potential applications in bio-imaging and optoelectronics. nih.gov The oxazole scaffold can act as either an electron-donating or withdrawing group, facilitating the creation of strong Donor-π-Acceptor (D-π-A) structures essential for fluorescence. nih.gov Highly substituted oxazole derivatives have been synthesized and investigated as organelle-targetable fluorescent probes (OTFPs), demonstrating minimal cytotoxicity and high biocompatibility, making them suitable for long-term cell imaging. nih.gov

These probes can be designed to selectively accumulate in specific cellular organelles like mitochondria and lysosomes. nih.gov The fluorescence properties of these oxazole derivatives are often sensitive to the local environment, such as solvent polarity and pH. For example, some derivatives exhibit enhanced fluorescence signals in acidic environments (pH 4.5 to 8.0), a phenomenon attributed to an intramolecular charge transfer (ICT) mechanism, making them ideal for visualizing the acidic environment of lysosomes. nih.gov The development of such probes from this compound would involve functionalizing the molecule to tune its photophysical properties and introduce targeting moieties. Research into related heterocyclic compounds like 1,3,4-oxadiazole derivatives has also shown their promise for optoelectronic applications, with studies highlighting their semiconductor properties and potential for use in nonlinear optics. researchgate.net

Table 1: Photophysical Properties of Selected Oxazole-Based Fluorescent Probes
Compound ClassKey PropertyObservationPotential ApplicationReference
Highly Substituted OxazolesSolvatochromismEmission spectrum shifts to longer wavelengths with decreasing emission intensity in more polar solvents.Sensing local environmental polarity. nih.gov
Oxazole Derivatives (e.g., 5a, 5b)pH SensitivityFluorescence intensity significantly enhances as pH decreases from 8.0 to 4.5.Probes for acidic organelles like lysosomes. nih.gov
Benzothiazole-based ProbesTurn-on FluorescenceExhibited a 148-fold increase in fluorescence signal upon detecting biothiols.Imaging specific biomolecules (biothiols) in living cells. nih.gov
1,3,4-Oxadiazole Derivative (BP-OXA)Optical Band GapExperimental optical band gap of ~3.84 eV, indicating semiconductor properties.Optoelectronic devices and nonlinear optics. researchgate.net

Agrochemical and Agricultural Applications

The oxazole heterocycle and related azole structures are present in numerous compounds with significant biological activity, including applications in agriculture as herbicides, insecticides, and fungicides.

Derivatives of oxazoles and their isomers, such as oxadiazoles and isoxazoles, have been investigated for their herbicidal properties. mdpi.comgoogle.com For example, a series of novel 1,2,4-oxadiazole compounds designed to target the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme, which is crucial for chlorophyll biosynthesis in plants, have shown potent herbicidal activity. mdpi.com In greenhouse trials, several of these compounds demonstrated excellent post-emergence herbicidal effects against broadleaf weeds like Arabidopsis thaliana and grass weeds such as Digitaria sanguinalis. mdpi.com At application rates of 150 g ai/ha, many of these derivatives caused scorching and necrosis, leading to weed death. mdpi.com The activity of these compounds highlights the potential for developing selective herbicides based on the oxazole scaffold. The herbicidal compositions can be formulated as wettable powders or emulsifiable concentrates for application. google.com

Table 2: Herbicidal Activity of 1,2,4-Oxadiazole Derivatives against Arabidopsis thaliana
CompoundDose (g ai/ha)Inhibition Rate (%)Reference
5j150>90 mdpi.com
37.5Good activity
5k150>90 mdpi.com
37.5Good activity
5q150>90 mdpi.com
37.5Good activity

The oxazole and related heterocyclic motifs are key components in a variety of pesticidal agents. researchgate.net Various derivatives have demonstrated significant fungicidal and insecticidal activities.

Fungicidal Activity: 1,2,4-Oxadiazole derivatives containing amide fragments have been synthesized and evaluated for their antifungal properties against several plant pathogens. mdpi.comnih.gov Certain compounds exhibited remarkable activity against Sclerotinia sclerotiorum, with EC₅₀ values comparable to or better than commercial fungicides like thifluzamide and fluopyram. mdpi.comnih.gov For example, compound F15 showed an EC₅₀ value of 2.9 μg/mL against S. sclerotiorum and demonstrated significant curative and protective effects on infected cole leaves in vivo. mdpi.com Other studies on 1,2,4-oxadiazole derivatives reported potent activity against fungi such as Rhizoctonia solani and Colletotrichum capsica. nih.gov

Insecticidal Activity: The insecticidal potential of azole derivatives has also been established. Diamide compounds incorporating pyrazole and polyfluoro-substituted phenyl groups showed moderate to good insecticidal activity against pests like Aphis craccivora (cowpea aphid) and Plutella xylostella (diamondback moth). mdpi.com At a concentration of 400 μg/mL, several compounds achieved mortality rates comparable to the commercial insecticide imidacloprid. mdpi.com Furthermore, some oxazolone derivatives have been tested against the 4th larval instar of Spodoptera littoralis, showing effects on mortality and feeding inhibition. researchgate.net

Table 3: Antifungal and Insecticidal Activity of Selected Azole Derivatives
Compound ClassTarget OrganismActivity MetricResultReference
1,2,4-Oxadiazole (F15)Sclerotinia sclerotiorum (fungus)EC₅₀2.9 μg/mL mdpi.comnih.gov
1,2,4-Oxadiazole (F11)Meloidogyne incognita (nematode)Mortality (at 200 μg/mL)93.2% nih.gov
1,2,4-Oxadiazole (4f)Colletotrichum capsica (fungus)EC₅₀8.81 μg/mL nih.gov
Diamide Derivative (I-4)Aphis craccivora (insect)Mortality (at 400 μg/mL)>90% mdpi.com
Diamide Derivative (I-1)Plutella xylostella (insect)Mortality (at 200 μg/mL)76.7% mdpi.com

General Organic Synthesis Intermediates

The oxazole ring is a privileged building block in organic synthesis, valued for its stability and the various synthetic transformations it can undergo. nih.gov this compound, with its reactive hydroxyl group and potential for functionalization at the C2 and C5 positions of the oxazole ring, is a versatile intermediate for constructing more elaborate molecules.

Oxazoles serve as key intermediates in the synthesis of natural products and bioactive molecules. nih.gov The synthesis of the oxazole ring itself can be achieved through various methods, including the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a precursor. ijpsonline.comorganic-chemistry.org

Once formed, the oxazole moiety can be further elaborated. For instance, 4-bromooxazoles can be converted into the corresponding oxazol-4-ylboronates. researchgate.net These boron reagents are valuable partners in palladium-catalyzed Suzuki coupling reactions, allowing for the facile construction of oxazole-containing biaryl compounds, which are common motifs in pharmaceuticals and materials science. researchgate.net Furthermore, 5H-oxazol-4-ones have been employed as building blocks in the asymmetric synthesis of α-hydroxycarboxylic acid derivatives through molybdenum-catalyzed allylic alkylation. nih.gov The hydroxyl group of this compound offers a convenient handle for attaching the molecule to other scaffolds or for initiating further synthetic transformations, solidifying its role as a useful building block in the synthesis of complex molecular architectures.

Functionalization for Diverse Chemical Libraries

The strategic functionalization of this compound and its derivatives serves as a cornerstone in the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. The presence of a reactive secondary alcohol on the stable oxazole core provides a versatile handle for a multitude of chemical transformations. This allows for the systematic introduction of a wide array of chemical moieties, thereby expanding the chemical space occupied by the resulting library of compounds. The generation of such libraries is pivotal in exploring structure-activity relationships (SAR) and identifying novel bioactive molecules.

Diversity-oriented synthesis (DOS) is a powerful approach to access collections of structurally varied compounds in a limited number of synthetic steps. This strategy is particularly effective when centered around biologically validated scaffolds like the oxazole ring system. By leveraging the functional group on this compound, a wide range of derivatives can be synthesized, each with unique steric and electronic properties.

The primary point of diversification on the this compound scaffold is the hydroxyl group of the ethanol substituent. This functional group is amenable to a variety of well-established and high-yielding reactions that can be adapted for parallel synthesis, a key methodology in the construction of chemical libraries. Key functionalization strategies include, but are not limited to, esterification, etherification, and oxidation followed by subsequent derivatization.

Esterification

The hydroxyl group of this compound can be readily esterified with a diverse collection of carboxylic acids. This reaction introduces a wide range of R-groups, effectively modifying the lipophilicity, polarity, and steric bulk of the parent molecule. The esterification can be carried out under various conditions, including Fischer esterification with an acid catalyst, or through the use of coupling agents which are amenable to parallel synthesis formats. organic-chemistry.orgluxembourg-bio.comlibretexts.orgorganic-chemistry.orglibretexts.org

Table 1: Representative Esterification Reactions for Library Synthesis

Entry Carboxylic Acid Reagents and Conditions Resulting Ester Class
1 Acetic Acid H₂SO₄ (cat.), heat Acetates
2 Benzoic Acid DCC, DMAP, CH₂Cl₂ Benzoates
3 Boc-Alanine EDCI, HOBt, DIPEA, DMF N-Protected Amino Acid Esters
4 Isonicotinic Acid HATU, DIPEA, DMF Pyridylcarboxylates
5 Cyclohexanecarboxylic Acid Ghosez's reagent, CH₂Cl₂ Cycloalkylcarboxylates

Etherification

The synthesis of ethers from this compound provides another avenue for introducing structural diversity. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic and reliable method that can be adapted for library synthesis. libretexts.orgorganic-chemistry.org This approach allows for the introduction of a vast array of alkyl, benzyl, and other substituted carbon chains.

Table 2: Representative Etherification Reactions for Library Synthesis

Entry Electrophile Reagents and Conditions Resulting Ether Class
1 Methyl Iodide NaH, THF Methyl Ethers
2 Benzyl Bromide KOt-Bu, DMF Benzyl Ethers
3 Ethyl Bromoacetate NaH, THF Alkoxyacetate Ethers
4 Propargyl Bromide Ag₂O, CH₃CN Propargyl Ethers
5 2-Bromopyridine NaH, 18-crown-6, Toluene Heteroaryl Ethers

Oxidation and Subsequent Derivatization

Oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(oxazol-4-yl)ethan-1-one, opens up a new set of possibilities for functionalization. This ketone can then be subjected to a variety of reactions that target the carbonyl group, significantly expanding the diversity of the resulting library.

Reductive amination of the ketone with a library of primary and secondary amines is a powerful method for introducing nitrogen-containing functionalities. This two-step, one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable reducing agent. Transition metal-catalyzed N-alkylation of amines with alcohols represents an alternative, more atom-economical approach. rsc.orgorganic-chemistry.orgresearchgate.net

Table 3: Derivatization of 1-(Oxazol-4-yl)ethan-1-one for Library Synthesis

Entry Reaction Type Reagents and Conditions Resulting Functional Group
1 Reductive Amination Aniline, NaBH(OAc)₃, DCE Secondary Amines
2 Reductive Amination Morpholine, NaBH₃CN, MeOH Tertiary Amines
3 Wittig Reaction Ph₃P=CHCO₂Et, Toluene, heat α,β-Unsaturated Esters
4 Aldol Condensation Acetone, NaOH, H₂O α,β-Unsaturated Ketones
5 Grignard Reaction Phenylmagnesium Bromide, THF then H₃O⁺ Tertiary Alcohols

The strategic application of these and other functionalization reactions allows for the creation of large and diverse libraries of this compound derivatives. The resulting compounds can then be screened for a wide range of biological activities, facilitating the discovery of new therapeutic agents and chemical probes.

Future Directions and Unexplored Research Avenues for 1 Oxazol 4 Yl Ethanol

Development of Novel Synthetic Methodologies

While general methods for oxazole (B20620) synthesis are well-established, the efficient and stereocontrolled synthesis of 1-(Oxazol-4-yl)ethanol remains a key area for development. Future research should focus on methodologies that offer high yields, atom economy, and access to specific enantiomers, which are crucial for pharmacological studies.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric routes to access enantiomerically pure (R)- and (S)-1-(Oxazol-4-yl)ethanol. This could involve the asymmetric reduction of a corresponding acetyl oxazole precursor or the use of chiral auxiliaries.

Modern Coupling Reactions: Adapting and optimizing modern cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to construct the 4-substituted oxazole core prior to or after the introduction of the ethanol (B145695) side chain. researchgate.net The use of oxazol-4-ylboronates, for instance, has proven effective for creating biaryl compounds and could be adapted for this purpose. researchgate.net

Flow Chemistry Synthesis: Transitioning existing batch syntheses to continuous flow processes to enhance safety, scalability, and reproducibility. nih.govuc.pt

One-Pot Procedures: Designing novel one-pot reactions that combine the formation of the oxazole ring with the functionalization at the C4 position, thereby streamlining the synthetic sequence. informahealthcare.com

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Asymmetric Reduction Direct access to enantiopure alcohols.Development of efficient chiral catalysts and optimization of reaction conditions.
Suzuki-Miyaura Coupling High functional group tolerance and versatility.Synthesis of stable 4-substituted oxazole precursors (e.g., boronic esters). researchgate.net
van Leusen Oxazole Synthesis Utilizes readily available aldehydes. nih.govAdapting the method for precursors bearing the required ethanol or protected ethanol moiety.
Gold-Catalyzed Cycloisomerization Mild reaction conditions and high efficiency. researchgate.netDesign of suitable propargylic amide precursors for this compound.

Advanced Mechanistic Insights into Reactivity

A deeper understanding of the electronic properties and reactivity of this compound is fundamental for its application. The oxazole ring's reactivity is position-dependent, with the acidity of protons generally following the order C2 > C5 > C4. informahealthcare.com The presence of the ethanol substituent at C4 influences this reactivity profile.

Future research should aim to:

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model the electron distribution, frontier molecular orbitals, and reaction pathways of this compound.

Kinetic Studies: Conduct detailed kinetic studies of reactions involving the oxazole ring or the ethanol group to quantify the electronic and steric effects of the substituents.

Intermediate Trapping: Design experiments to trap and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.

Expansion of Catalytic Applications

The structural features of this compound, specifically the combination of a coordinating oxazole nitrogen atom and a chiral hydroxyl group, make it an attractive candidate for development as a novel ligand in asymmetric catalysis.

Prospective applications include:

Chiral Ligand Synthesis: Using this compound as a building block for a new class of chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions.

Organocatalysis: Investigating the potential of the compound and its derivatives to act as organocatalysts, where the hydroxyl and oxazole moieties could participate in activating substrates through hydrogen bonding or other non-covalent interactions.

Metal-Organic Frameworks (MOFs): Exploring the use of this compound or its derivatives as organic linkers for the construction of chiral MOFs. wikipedia.org Such materials could have applications in enantioselective separations or heterogeneous asymmetric catalysis. wikipedia.org

Deeper Exploration of Biological Targets and Pathways

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. tandfonline.comnih.gov However, the specific biological profile of this compound is largely unknown. A systematic investigation into its potential therapeutic applications is a critical future direction.

Potential Therapeutic Area Known Oxazole Targets/Activity Research Goal for this compound
Antimicrobial DNA gyrase inhibitors, general antibacterial and antifungal activity. nih.govScreening against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
Anticancer Tyrosine kinase inhibition. informahealthcare.comEvaluation of cytotoxicity against various cancer cell lines and identification of specific molecular targets.
Anti-inflammatory COX-2 inhibition. informahealthcare.comIn vitro and in vivo assessment of anti-inflammatory effects and mechanism of action.
Neurodegenerative Disease Neuroprotective effects. nih.govInvestigating potential activity against targets relevant to Alzheimer's or other neurological disorders. nih.gov
Metabolic Disease Hypoglycemic agents, AMPK pathway activation. nih.govAssessing effects on glucose metabolism and related signaling pathways. nih.gov

Systematic screening programs, followed by target identification and validation studies, are necessary to uncover the compound's therapeutic potential. Furthermore, understanding its metabolic fate, including the role of cytochrome P450 enzymes, will be crucial for any potential drug development. nih.gov

Integration with Emerging Technologies (e.g., Flow Chemistry, AI-Driven Design)

Leveraging cutting-edge technologies can significantly accelerate the research and development of this compound and its derivatives.

Flow Chemistry: As mentioned, continuous flow synthesis offers significant advantages for producing oxazole-containing molecules, including improved safety, efficiency, and scalability. nih.govuc.pt This technology is particularly well-suited for multi-step syntheses and for reactions that require precise control over temperature and reaction time. uc.pt

AI-Driven Drug Design: Artificial intelligence and machine learning algorithms can be employed to design novel derivatives of this compound with optimized properties. tandfonline.com AI models can predict biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby guiding synthetic efforts toward the most promising candidates.

High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen this compound and a library of its derivatives against a multitude of biological targets, accelerating the discovery of new therapeutic leads.

Technology Application to this compound Research Expected Outcome
Flow Chemistry Synthesis and scale-up of the compound and its derivatives. nih.govuc.ptIncreased yield, purity, and safety; enabling multi-gram production for extensive testing.
AI/Machine Learning In silico design of new analogs and prediction of their properties. tandfonline.comRational design of compounds with enhanced biological activity and better pharmacokinetic profiles.
High-Throughput Screening Rapid evaluation against diverse biological targets.Identification of novel bioactivities and potential therapeutic applications.

Addressing Existing Research Gaps in Oxazolyl Ethanol Chemistry

The primary research gap is the lack of specific data on this compound itself. While the broader class of oxazoles is well-studied, this specific molecule remains a chemical curiosity. Future work must address this by:

Complete Physicochemical Characterization: Thoroughly documenting its spectroscopic, crystallographic, and physicochemical properties.

Stereoisomer Separation and Profiling: Developing methods to separate the enantiomers and evaluating the biological activity of each isomer independently, as stereochemistry is often critical for pharmacological effect.

Pharmacokinetic and Toxicological Profiling: Conducting preliminary studies to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as assessing its basic toxicity profile.

Exploration in Material Science: Investigating potential applications beyond biology, for instance, as a component in functional materials like liquid crystals or organic light-emitting diodes (OLEDs), an area where related heterocycles have shown promise. nih.gov

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical structure into a valuable tool for catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Oxazol-4-yl)ethanol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing oxazole derivatives with ethanol in the presence of anhydrous potassium carbonate (K₂CO₃) as a base catalyst can yield the target compound. Reaction monitoring via TLC or colorimetric changes (e.g., disappearance of starting material) is critical .
  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of alkylating agent), solvent polarity (ethanol vs. DMF), and reaction time (6–12 hours) improves yields. Recrystallization from ethanol enhances purity .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the oxazole ring protons (δ 7.5–8.5 ppm) and the ethanol moiety’s hydroxyl (δ 1.5–2.5 ppm, broad) and methylene groups (δ 3.5–4.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 113.1146) .
    • Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and confirms stereochemistry. ORTEP-III visualizes thermal ellipsoids .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Ethanol-based solutions require fire safety measures .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural determination of this compound derivatives?

  • SHELXL Workflow : For twinned data, use the TWIN and BASF commands. For disordered moieties, apply PART and SUMP restraints. Validate with R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .
  • Case Study : Derivatives with flexible ethoxy groups may require multiple PART entries to model positional disorder .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Scenario : NMR suggests a planar oxazole ring, while X-ray shows puckering.
  • Analysis :

Verify crystallographic data for thermal motion artifacts (high ADP values).

Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries.

Re-examine NMR solvent effects; DMSO may stabilize planar conformers .

Q. What strategies improve synthetic purity and yield for this compound derivatives in medicinal chemistry?

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization :

  • Catalytic Pd/C for hydrogenation of intermediates.
  • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) .

Q. How does this compound’s electronic structure influence its role in antiviral agents?

  • Mechanistic Insight : The oxazole ring’s electron-withdrawing nature enhances hydrogen bonding with viral protease active sites (e.g., HCV NS5A). Ethanol hydroxyl groups improve solubility for bioavailability .
  • SAR Studies : Methylation at C5 of oxazole increases metabolic stability, while ethoxy chain elongation reduces cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.